molecular formula C15H10N4O2S B2878977 6-cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide CAS No. 1797678-43-3

6-cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide

Cat. No. B2878977
CAS RN: 1797678-43-3
M. Wt: 310.33
InChI Key: DWJMKPREKRALNB-UHFFFAOYSA-N
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Description

The compound “6-cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic compound . The pyridine ring is known for its therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The compound also contains a quinoline moiety, which is a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline compounds has been a subject of interest in medicinal chemistry. Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of “6-cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide” is characterized by the presence of a pyridine ring and a quinoline moiety. The pyridine ring is a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The quinoline moiety is a nitrogen-based heterocyclic aromatic compound .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

properties

IUPAC Name

6-cyano-N-quinolin-5-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c16-9-11-6-7-12(10-18-11)22(20,21)19-15-5-1-4-14-13(15)3-2-8-17-14/h1-8,10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMKPREKRALNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NS(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide

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